![molecular formula C8HCl3N4 B13127754 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C7H2Cl3N3. It is characterized by the presence of three chlorine atoms and a nitrile group attached to a pyrido[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the chlorination of pyrido[2,3-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, often at elevated temperatures, to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyrido[2,3-d]pyrimidines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially including pyrido[2,3-d]pyrimidine oxides.
Scientific Research Applications
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrido[2,3-d]pyrimidine: Lacks one chlorine atom compared to 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.
2,4,7-Trichloropyrido[3,2-d]pyrimidine: Differently substituted isomer with similar chemical properties.
2,4,7-Trichloropyrido[2,3-d]pyrimidine: Lacks the nitrile group present in this compound.
Uniqueness
This compound is unique due to the presence of both the nitrile group and three chlorine atoms, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8HCl3N4 |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8HCl3N4/c9-5-3(2-12)1-4-6(10)14-8(11)15-7(4)13-5/h1H |
InChI Key |
YWYMWWKPJGQQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)

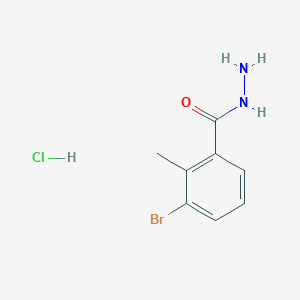
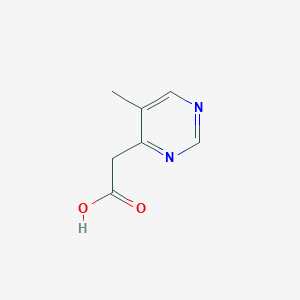

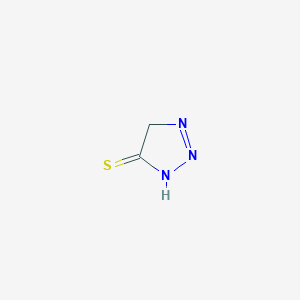
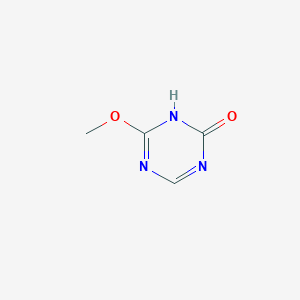
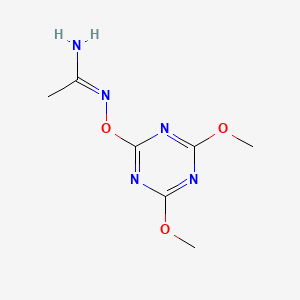

![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)

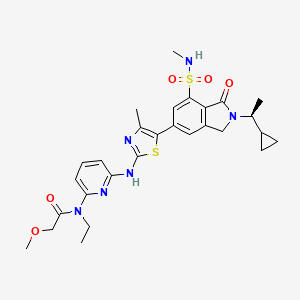

![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
